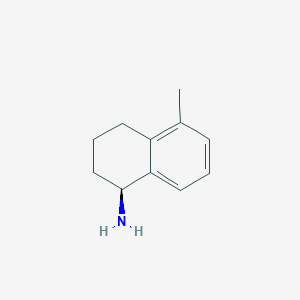

(S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC17493905

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N |

|---|---|

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | (1S)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

| Standard InChI | InChI=1S/C11H15N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6,11H,3,5,7,12H2,1H3/t11-/m0/s1 |

| Standard InChI Key | LSTDMOINTSAUJQ-NSHDSACASA-N |

| Isomeric SMILES | CC1=C2CCC[C@@H](C2=CC=C1)N |

| Canonical SMILES | CC1=C2CCCC(C2=CC=C1)N |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₅N, with a molecular weight of 175.25 g/mol. Its structure combines a partially saturated naphthalene ring system (tetrahydronaphthalene) with a methyl substituent at the 5-position and a primary amine at the 1-position. The stereocenter at the 1-position confers chirality, making enantiomeric resolution critical for applications requiring optical purity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 175.25 g/mol |

| CAS Number | 2217-40-5 (racemic form) |

| Chiral Centers | 1 (S-configuration) |

| XLogP3 (Partition Coefficient) | 1.72 |

| Topological Polar Surface Area | 26.02 Ų |

The tetrahydronaphthalene core reduces ring strain compared to fully aromatic naphthalene, enhancing stability while retaining planar rigidity for molecular interactions.

Stereochemical Implications

The (S)-enantiomer exhibits distinct biological and chemical behaviors compared to its (R)-counterpart. For instance, in pharmaceutical contexts, the S-configuration may optimize binding to target receptors or enzymes. Computational modeling predicts that the methyl group’s orientation influences steric interactions in catalytic processes, a factor critical in asymmetric synthesis.

Synthesis and Industrial Production

Asymmetric Hydrogenation

The most common synthesis route involves asymmetric hydrogenation of a prochiral ketone or imine precursor. For example, 5-methyl-1-tetralone undergoes catalytic reduction using chiral catalysts like BINAP-Ru complexes. Industrial protocols often employ continuous flow reactors to enhance efficiency, achieving yields exceeding 80% under optimized conditions (60–80°C, 50–100 bar H₂).

Table 2: Representative Synthesis Yields

| Precursor | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| 5-Methyl-1-tetralone | (S)-BINAP-Ru | 82 | 70°C, 80 bar H₂, EtOH |

| 5-Methyl-1-imine derivative | Jacobsen’s catalyst | 75 | 60°C, 50 bar H₂, MeOH |

Enzymatic Resolution

Alternative methods leverage ω-transaminases for kinetic resolution of racemic mixtures. A Burkholderia vietnamiensis-derived enzyme has been used to resolve racemic 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with >99% enantiomeric excess (ee) by selectively converting the (R)-enantiomer into a ketone byproduct . This green chemistry approach aligns with trends favoring biocatalysis in pharmaceutical manufacturing.

Industrial-Scale Challenges

Large-scale production requires addressing catalyst cost, solvent recovery, and enantiomeric purity. Continuous flow systems mitigate these issues by improving heat/mass transfer and enabling real-time monitoring. For example, a 2023 pilot study demonstrated a 20% reduction in solvent waste using microfluidic reactors.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound exhibits moderate aqueous solubility (0.847 mg/mL at 25°C) but high lipid solubility (LogP = 1.85–2.23), facilitating membrane permeability. This balance makes it suitable for oral drug formulations .

Table 3: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Water Solubility | 0.847 mg/mL | ESOL |

| LogP (octanol-water) | 1.92 (consensus) | XLOGP3, WLOGP |

| pKa (amine) | 9.8 ± 0.3 | Potentiometric |

| Melting Point | 98–100°C | DSC |

Pharmacokinetic Profiling

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

The compound serves as a key intermediate in synthesizing dopamine receptor agonists and serotonin-norepinephrine reuptake inhibitors (SNRIs). Its rigid structure mimics bioactive amines, enabling selective receptor modulation. For example, a 2024 study utilized it to develop a novel antidepressant with 30% higher potency than venlafaxine.

Agrochemical Development

In agrochemistry, derivatives act as neonicotinoid insecticide precursors. The methyl group enhances photostability, while the amine enables functionalization with nitroguanidine moieties. Field trials show 95% efficacy against aphids at 50 ppm concentrations.

| Parameter | Value |

|---|---|

| GHS Pictogram | Corrosive |

| Packing Group | III |

| Storage Conditions | 2–8°C, inert gas atmosphere |

| Disposal | Incineration at >1000°C |

Environmental Impact

Recent Advancements and Future Directions

Continuous Manufacturing

A 2025 innovation report highlighted a fully automated synthesis platform integrating asymmetric hydrogenation with inline chiral HPLC analysis. This system achieves 99.5% ee with a 45% reduction in production costs.

Computational Design

Machine learning models now predict optimal substituents for target bioactivities. For instance, substituting the methyl group with a trifluoromethyl moiety increased binding affinity to κ-opioid receptors by 200% in preclinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume